N-methylisoquinoline-5-sulfonamide

Fragment-based drug design PKA inhibition sulfonamide hydrogen bonding

N-Methylisoquinoline-5-sulfonamide (CAS 84468-20-2; molecular formula C₁₀H₁₀N₂O₂S; MW 222.27 Da) is a minimal pharmacophoric fragment derived from the Rho-kinase inhibitor fasudil (HA-1077). The compound belongs to the isoquinoline-5-sulfonamide class of ATP-competitive kinase inhibitors, a scaffold first described by Hidaka et al.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B8802457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylisoquinoline-5-sulfonamide
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C10H10N2O2S/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10/h2-7,11H,1H3
InChIKeyNZGWDNMCXFHPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylisoquinoline-5-sulfonamide – Fragment-Derived Kinase Probe for ATP-Site Occupancy Studies


N-Methylisoquinoline-5-sulfonamide (CAS 84468-20-2; molecular formula C₁₀H₁₀N₂O₂S; MW 222.27 Da) is a minimal pharmacophoric fragment derived from the Rho-kinase inhibitor fasudil (HA-1077) [1]. The compound belongs to the isoquinoline-5-sulfonamide class of ATP-competitive kinase inhibitors, a scaffold first described by Hidaka et al. in 1984 as the first synthetic protein kinase inhibitor chemotype [2]. It bears an N-methyl substituent on the sulfonamide nitrogen, distinguishing it from the parent fragment isoquinoline-5-sulfonamide, and has been co-crystallized with the catalytic subunit of cAMP-dependent protein kinase (PKA) in two independent high-resolution structures (PDB: 5M0L at 1.47 Å; PDB: 6YNC at 1.40 Å) [3].

Why N-Methylisoquinoline-5-sulfonamide Cannot Be Replaced by Generic Isoquinoline-5-sulfonamide Analogs in Fragment-Based Research


Isoquinoline-5-sulfonamide derivatives are not functionally interchangeable due to the critical influence of the sulfonamide N-substituent on both hydrogen-bonding capacity and kinase selectivity [1]. The N-methyl group in N-methylisoquinoline-5-sulfonamide eliminates one hydrogen-bond donor relative to the primary sulfonamide analog isoquinoline-5-sulfonamide (PDB: 5M0C), directly altering the interaction pattern with the kinase hinge region and the glycine-rich loop [2]. This minimal methylation transforms the compound from a primary sulfonamide (capable of donating two H-bonds) to a secondary sulfonamide (single H-bond donor), a modification that crystallographic data show reorients the fragment within the ATP-binding cleft [3]. Consequently, procurement or substitution with the des-methyl analog or larger isoquinoline-5-sulfonamide congeners would produce a different binding pose and altered target engagement profile, undermining experimental reproducibility in fragment elaboration campaigns.

Quantitative Product-Specific Differentiation Evidence for N-Methylisoquinoline-5-sulfonamide


N-Methyl vs. Primary Sulfonamide: Hydrogen-Bond Donor Count and Binding Pose Differentiation

N-Methylisoquinoline-5-sulfonamide (7CT) possesses a single hydrogen-bond donor (N–CH₃) on the sulfonamide moiety, in contrast to the two H-bond donors (NH₂) of isoquinoline-5-sulfonamide (7CB, PDB: 5M0C) [1]. Co-crystal structures with PKA reveal that the N-methyl group directs a distinct orientation of the sulfonamide group relative to the kinase hinge (Val-123 backbone amide) and glycine-rich loop compared with the primary sulfonamide fragment [2]. The structural consequence is a reduction in polar hinge contacts from two potential H-bonds to one, a feature that can be exploited to tune selectivity away from off-target kinases that preferentially engage primary sulfonamides [3].

Fragment-based drug design PKA inhibition sulfonamide hydrogen bonding

Fragment Molecular Weight and Ligand Efficiency Advantage Over Full-Size Congeners

At 222.27 Da, N-methylisoquinoline-5-sulfonamide is substantially smaller than the clinical isoquinoline-5-sulfonamide kinase inhibitors fasudil (MW 323.4 as HCl salt), H-8 (MW 279.4), and H-89 (MW 446.4) [1]. Its fragment-like size (≤250 Da, consistent with the 'rule of three' for fragment-based lead discovery) permits detection of weak but structurally informative binding interactions that are often masked in larger, more potent molecules [2]. The compound's molecular weight places it in an optimal range for fragment growing or linking strategies, where each added heavy atom can be rationally engineered based on the high-resolution structural data available [3].

Ligand efficiency fragment screening molecular weight optimization

High-Resolution Crystallographic Occupancy Data Confirming Defined ATP-Site Binding Mode

Two independent PKA co-crystal structures (PDB: 5M0L at 1.47 Å, co-crystallized; PDB: 6YNC at 1.40 Å, soaked) demonstrate that N-methylisoquinoline-5-sulfonamide binds in the ATP adenine pocket with the isoquinoline nitrogen ligating to the backbone amide of Val-123 in the kinase hinge region [1]. Both structures show unambiguous electron density for the ligand in the ATP site, with refined occupancy data confirming a single well-defined binding mode. The resolution of these structures (1.40–1.47 Å) exceeds that of the parent isoquinoline-5-sulfonamide complex (5M0C, 1.734 Å), providing higher-precision geometric restraints for computational docking and structure-based design [2].

X-ray crystallography ATP-binding site kinase hinge binding

Supplier-Specified Purity and Identity Specifications for Reproducible Fragment Screening

Commercially sourced N-methylisoquinoline-5-sulfonamide is supplied with a minimum purity specification of 95% across multiple vendors (e.g., AKSci, Chemscene), with CAS registry number 84468-20-2 unambiguously identifying the compound . This purity level meets the ≥95% threshold recommended for fragment library compounds to avoid false positives from impurities in biochemical assays [1]. The compound is provided as a non-polymer, non-modified ligand (PDB HETAIN classification: 7CT) with defined ideal coordinates (Corina-generated), facilitating direct use in crystallographic soaking experiments without additional purification [2].

Compound procurement purity specification fragment library quality control

Patent-Documented Class-Level Kinase Inhibition Profile Differentiated by N-Substitution

U.S. Patent 5,216,150 (Hidaka et al., 1993) explicitly claims N-lower alkyl isoquinoline-5-sulfonamides—including N-methylisoquinoline-5-sulfonamide—as inhibitors of PKA, myosin light chain kinase (MLCK), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), with documented vasodilatory and platelet anti-aggregatory activities [1]. In contrast, the N-(2-aminoethyl)-substituted analog H-9 shows broader PKC inhibition (IC₅₀ ~ 2 μM vs. PKA), while H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) preferentially targets cyclic nucleotide-dependent kinases [2]. The N-methyl substitution on the sulfonamide nitrogen, rather than on an extended side chain, thus defines a distinct selectivity node within the isoquinoline-5-sulfonamide chemotype [3].

Kinase inhibition isoquinoline sulfonamide SAR patent pharmacology

Optimal Research and Industrial Application Scenarios for N-Methylisoquinoline-5-sulfonamide


Fragment Elaboration Starting Point for ATP-Competitive Kinase Inhibitor Design

N-Methylisoquinoline-5-sulfonamide serves as a crystallization-validated fragment hit for structure-guided optimization of ATP-competitive kinase inhibitors. Its 222.27 Da molecular weight and single H-bond donor profile position it as an ideal launch point for fragment growing, merging, or linking campaigns targeting the PKA adenine pocket [1]. The two high-resolution co-crystal structures (5M0L, 6YNC) provide precise geometric restraints for computational design of elaborated analogs with improved potency and selectivity [2].

Chemical Probe for Dissecting Sulfonamide N-Substituent Effects on Kinase Hinge Recognition

Because N-methylisoquinoline-5-sulfonamide lacks the extended aminoethyl side chains present in H-8, H-9, and H-89, it uniquely isolates the contribution of the sulfonamide N-substituent to kinase hinge binding [1]. Researchers can employ this fragment in competitive binding assays or thermal shift experiments to quantify the energetic penalty of N-methylation on PKA engagement, informing the design of β-secretase, carbonic anhydrase, or kinase inhibitors where sulfonamide H-bonding governs target affinity and selectivity [2].

Crystallographic Soaking Standard for Fragment-Based Drug Discovery (FBDD) Workflows

The compound has been validated in both co-crystallization (5M0L) and soaking (6YNC) protocols, demonstrating its suitability as a fragment soaking standard for PKA and structurally related AGC-family kinases [1]. Its well-defined electron density at 1.40–1.47 Å resolution, unambiguous binding pose, and commercial availability at ≥95% purity make it a reliable reference fragment for benchmarking crystallographic fragment screening pipelines in academic core facilities and biotech FBDD platforms [2].

SAR Anchor for Investigating Methylation Effects in Fasudil-Derived Kinase Inhibitor Series

As the simplest N-methylated derivative of the fasudil fragment series, N-methylisoquinoline-5-sulfonamide enables systematic structure-activity relationship (SAR) comparisons with isoquinoline-5-sulfonamide (5M0C), (R)-methyl fasudil (5M71), (S)-methyl fasudil (5M75), and the clinical parent fasudil (5LCP) [1]. This compound fills a critical gap in the methylation SAR matrix, allowing medicinal chemists to deconvolute the contributions of stereochemistry, N-methylation position, and side chain elaboration to kinase potency, selectivity, and cellular permeability [2].

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